molecular formula C6H2BrClF3N B1288870 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine CAS No. 211122-40-6

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine

Cat. No. B1288870
M. Wt: 260.44 g/mol
InChI Key: KPIJBKHHJXXREK-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is a compound that belongs to the class of organic chemicals known as halogenated pyridines. These compounds are characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, substituted with various halogens (such as bromine and chlorine) and other functional groups like the trifluoromethyl group.

Synthesis Analysis

The synthesis of halogenated pyridines, including those with trifluoromethyl groups, often involves metalation and functionalization steps. For instance, the synthesis of carboxylic acids from chloro-, bromo-, and iodo(trifluoromethyl)pyridines has been demonstrated through regioexhaustive functionalization, where different positions on the pyridine ring are selectively deprotonated and carboxylated . This indicates that 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine could potentially be synthesized through similar methods, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of halogenated pyridines can be analyzed using various spectroscopic techniques and computational methods. For example, a combined experimental and computational study of related bromo- and chloro-pyridine derivatives has provided insights into their synthesis, spectroscopic properties, and molecular structure through X-ray diffraction (XRD) and density functional theory (DFT) . These techniques could be applied to 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine to determine its precise molecular geometry and electronic structure.

Chemical Reactions Analysis

Halogenated pyridines participate in various chemical reactions, including carbon-carbon coupling, which is a fundamental reaction in organic synthesis . The presence of halogen atoms on the pyridine ring makes these compounds suitable for nucleophilic substitution reactions, which can be used to introduce new functional groups or form more complex molecules. The reactivity of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine in such reactions would be influenced by the electron-withdrawing effects of the trifluoromethyl group and the positions of the halogen substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine can be inferred from studies on similar compounds. For instance, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine has been performed using FT-IR and NMR spectroscopies, and its non-linear optical (NLO) properties have been determined using DFT methods . These properties are crucial for understanding the behavior of the compound in various environments and its potential applications in materials science or as an intermediate in pharmaceutical synthesis.

Scientific Research Applications

  • Synthesis of Metal-Organic Frameworks (MOFs)

    • Trifluoromethylpyridines can be used in the synthesis of metal-organic frameworks . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material with potential applications in gas storage, separation, and catalysis .
  • Preparation of (Trifluoromethyl)pyridyllithiums

    • Trifluoromethylpyridines can be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction . This is a type of organolithium reagent, which are powerful tools in synthetic chemistry for forming carbon–carbon bonds .
  • Synthesis of Methiodide Salts

    • Trifluoromethylpyridines can be used in the synthesis of methiodide salts . Methiodide salts are often used in medicinal chemistry and drug design .
  • Preparation of Amino-2-chloropyridine

    • 5-Bromo-2-chloropyridine, a derivative of trifluoromethylpyridines, can be used in the preparation of amino-2-chloropyridine via palladium-catalyzed amination . This compound could be used as a building block in the synthesis of various pharmaceutical and agrochemical products .
  • Synthesis of 2,3,5-DCTF

    • 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .
  • Manufacturing TFMPs

    • The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years . The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
  • Synthesis of 5-Bromo-2-fluoropyridine

    • 5-Bromo-2-chloropyridine may be used in the preparation of 5-Bromo-2-fluoropyridine via halogen-exchange reaction using anhydrous potassium fluoride .

Safety And Hazards

This compound is considered hazardous. It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridines and its derivatives have been widely used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

5-bromo-2-chloro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIJBKHHJXXREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618653
Record name 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine

CAS RN

211122-40-6
Record name 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The product of Example 5 (11.5 g, 0.048 mol) and phenylphosphoryl dichloride (45 mL) were heated with stirring at 135° C. for four hours and allowed to cool to room temperature. The reaction mixture was poured onto ice (750 g) and allowed to warm to room temperature. The mixture was extracted with dichloromethane (150 mL) and filtered. The organic phase was separated, washed with water and 10% sodium carbonate solution and dried over anhydrous sodium sulphate. Evaporation of the solvent gave 2-chloro-3-trifluoromethyl-5-bromopyridine (11.6 g) as a yellow oil.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1.83 g (7.6 mmol) of 2-hydroxy-3-trifluoromethyl-5-bromopyridine (from Step A) in 15 mL of POCl3 was heated at reflux for 3 h. The mixture was cooled and poured onto 200 g of ice. The resulting mixture was extracted with 200 mL of CH2Cl2. The extract was dried and concentrated. Chromatography on a Biotage 40 M cartridge using hexanes as the eluant afforded 1.11 g of the title compound: 1H NMR (500 MHz, CDCl3) δ 8.14 (d, J=2.0, 1H), 8.64 (d, J=2.0, 1H).
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Ando, N Sato, T Nagase, K Nagai, S Ishikawa… - Bioorganic & medicinal …, 2009 - Elsevier
A series of 2-pyridone-containing imidazoline derivatives was synthesized and evaluated as neuropeptide Y Y5 receptor antagonists. Optimization of the 2-pyridone structure on the 2-…
Number of citations: 21 www.sciencedirect.com

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